2,6-Dibromo-4-nitrophenylisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-Dibromo-4-nitrophenylisocyanide can be achieved through various methods. One notable method involves the use of bromide-bromate salts in an aqueous acidic medium. This green process is organic solvent-free and involves the reaction of 4-nitroaniline with bromide-bromate salts under ambient conditions . The product is then purified by filtration and washing with water. This method is not only efficient but also environmentally friendly, as the aqueous acidic filtrate can be recycled multiple times without loss of purity or yield .
Chemical Reactions Analysis
2,6-Dibromo-4-nitrophenylisocyanide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the isocyanide group can participate in various oxidation reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-4-nitrophenylisocyanide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and substitutions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a valuable tool in drug discovery and development processes.
Industry: The compound is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-nitrophenylisocyanide involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules in proteomics research . The bromine atoms and nitro group also contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
2,6-Dibromo-4-nitrophenylisocyanide can be compared with other similar compounds, such as:
2,6-Dibromo-4-nitrophenol: This compound has a similar structure but lacks the isocyanide group, making it less reactive in certain types of reactions.
2,6-Dibromo-4-phenoxyphenol: This compound contains a phenoxy group instead of a nitro group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, nitro, and isocyanide groups, which provide a versatile platform for various chemical reactions and research applications.
Properties
Molecular Formula |
C7H2Br2N2O2 |
---|---|
Molecular Weight |
305.91 g/mol |
IUPAC Name |
1,3-dibromo-2-isocyano-5-nitrobenzene |
InChI |
InChI=1S/C7H2Br2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3H |
InChI Key |
MYDWENPCTHHGNR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.